molecular formula C22H18FN3O2S2 B2440954 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1260929-17-6

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2440954
CAS No.: 1260929-17-6
M. Wt: 439.52
InChI Key: MCGHRZSTHQWLQQ-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGHRZSTHQWLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O2SC_{23}H_{22}N_4O_2S with a molecular weight of approximately 438.58 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thienopyrimidine scaffold is known to inhibit enzymes involved in nucleotide metabolism, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair.
  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
AnticancerExhibits potent cytotoxicity against cancer cell lines through apoptosis induction.
AntimicrobialDemonstrates activity against pathogenic microorganisms, including fungi and bacteria.
Enzyme InhibitionInhibits TS and DHFR, leading to disruption in nucleotide synthesis pathways.
Anti-inflammatoryPotential to modulate inflammatory responses through inhibition of specific signaling pathways.

Case Studies

  • Antitumor Efficacy : A study screened various thienopyrimidine derivatives for anticancer properties using multicellular spheroid models. The compound showed significant inhibition of tumor growth in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antifungal Activity : In another investigation, the compound was tested against phytopathogenic fungi. Results indicated effective fungicidal properties, making it a candidate for agricultural applications .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Research indicates that compounds with a thienopyrimidine structure can inhibit cancer cell proliferation. The specific compound under discussion has shown efficacy against several cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair, potentially disrupting cancer cell survival pathways.
  • Cytotoxicity : Studies have demonstrated that derivatives of thienopyrimidine exhibit enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The thioether moiety in its structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Efficacy

A notable study evaluated the anticancer potential of thienopyrimidine derivatives similar to the compound . The results indicated that specific modifications, such as methoxy substitutions, significantly enhanced the cytotoxic effects against multiple cancer cell lines.

Study FocusFindings
Anticancer ActivityEnhanced cytotoxicity observed with methoxy substitutions
MechanismInhibition of DNA replication enzymes

Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds. The derivative demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Study FocusFindings
Antibacterial ActivityNotable effects on Staphylococcus aureus
MechanismPotential disruption of bacterial cell membranes

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